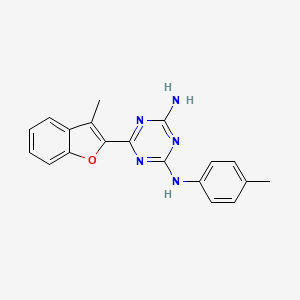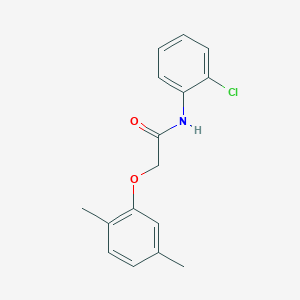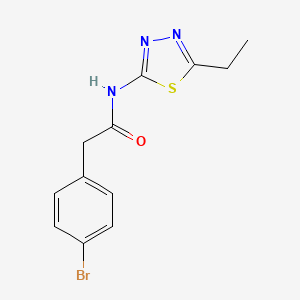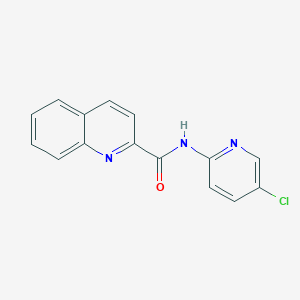![molecular formula C13H15F3N2S B5867308 N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a highly effective cytokinin that promotes cell division and differentiation in plants, leading to increased yield and improved fruit quality. In
作用機序
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea acts as a cytokinin in plants by promoting cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea binds to cytokinin receptors in the plant cell membrane, leading to the activation of downstream signaling pathways that promote cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects in plants. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea promotes cell division and differentiation, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruit.
実験室実験の利点と制限
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is highly effective at promoting cell division and differentiation in plants, making it a valuable tool for studying plant growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also stable and can be easily synthesized in the lab. However, N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is expensive and may not be affordable for all research labs. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also highly toxic and must be handled with care.
将来の方向性
There are several future directions for research on N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of research is to explore the potential applications of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in other crops, such as wheat, rice, and corn. Another area of research is to investigate the molecular mechanisms underlying the effects of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea on plant growth and development. Additionally, research could focus on developing new and more efficient synthesis methods for N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Finally, research could explore the potential use of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other plant growth regulators to further enhance crop yield and quality.
合成法
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized from 3-(trifluoromethyl)aniline and cyclopentanone through a multi-step reaction process. The first step involves the reaction of 3-(trifluoromethyl)aniline with thionyl chloride to form 3-(trifluoromethyl)phenyl isothiocyanate. The second step involves the reaction of cyclopentanone with sodium hydride to form the corresponding enolate. The final step involves the reaction of the enolate with 3-(trifluoromethyl)phenyl isothiocyanate to form N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
科学的研究の応用
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in agriculture. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to promote cell division and differentiation in plants, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been used to increase the yield of various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to improve the quality of fruit, including size, color, and sugar content.
特性
IUPAC Name |
1-cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c14-13(15,16)9-4-3-7-11(8-9)18-12(19)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKAIGUCWKQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)
![methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5867234.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)